molecular formula C22H24N4O3 B5186965 [3-(3,4-Dimethoxyanilino)piperidin-1-yl]-quinoxalin-6-ylmethanone

[3-(3,4-Dimethoxyanilino)piperidin-1-yl]-quinoxalin-6-ylmethanone

Cat. No.: B5186965
M. Wt: 392.5 g/mol
InChI Key: KTVMVXPUAOAZRS-UHFFFAOYSA-N
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Description

[3-(3,4-Dimethoxyanilino)piperidin-1-yl]-quinoxalin-6-ylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoxaline core linked to a piperidine ring, which is further substituted with a 3,4-dimethoxyaniline group. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3,4-Dimethoxyanilino)piperidin-1-yl]-quinoxalin-6-ylmethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoxaline core, which is achieved through the condensation of o-phenylenediamine with a suitable diketone. The resulting quinoxaline derivative is then subjected to nucleophilic substitution reactions to introduce the piperidine ring. Finally, the 3,4-dimethoxyaniline group is attached via an amination reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, pressure, solvent choice, and reaction time. Catalysts and reagents are carefully selected to facilitate the desired transformations while minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

[3-(3,4-Dimethoxyanilino)piperidin-1-yl]-quinoxalin-6-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the quinoxaline and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-(3,4-Dimethoxyanilino)piperidin-1-yl]-quinoxalin-6-ylmethanone is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and the development of novel compounds with desirable properties.

Biology

Biologically, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for drug design and development, particularly in targeting specific enzymes or receptors.

Medicine

In medicine, this compound is explored for its therapeutic potential. Research focuses on its efficacy in treating various diseases, including cancer, due to its ability to interact with biological targets at the molecular level.

Industry

Industrially, this compound is used in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for applications in material science and catalysis.

Mechanism of Action

The mechanism of action of [3-(3,4-Dimethoxyanilino)piperidin-1-yl]-quinoxalin-6-ylmethanone involves its interaction with specific molecular targets. The quinoxaline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the piperidine ring and 3,4-dimethoxyaniline group can bind to enzymes, inhibiting their activity. These interactions lead to various biological effects, including anti-cancer and anti-inflammatory activities.

Comparison with Similar Compounds

Similar Compounds

    [3-(3,4-Dimethoxyanilino)piperidin-1-yl]-quinoxalin-6-ylmethanone: shares similarities with other quinoxaline derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups The presence of both the piperidine ring and the 3,4-dimethoxyaniline group provides a distinct chemical environment that influences its reactivity and biological activity

Properties

IUPAC Name

[3-(3,4-dimethoxyanilino)piperidin-1-yl]-quinoxalin-6-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-28-20-8-6-16(13-21(20)29-2)25-17-4-3-11-26(14-17)22(27)15-5-7-18-19(12-15)24-10-9-23-18/h5-10,12-13,17,25H,3-4,11,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVMVXPUAOAZRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C3=CC4=NC=CN=C4C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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